
顺式查耳酮
概述
描述
Cis-chalcone is the cis-stereoisomer of chalcone.
科学研究应用
立体化学和核磁共振分析
顺式查耳酮是一种双取代烯烃,可以使用核磁共振波谱法(NMR)对其进行鉴定,这是确定此类化合物立体化学的有力工具。顺式烯烃的偶合常数(J)通常在 8 到 10 Hz 之间,这与反式烯烃不同,后者具有 12 到 18 Hz 的 J (Sierra, Torre, & Cossío, 2013)。
抗肿瘤和抗炎活性
研究表明,查耳酮从反式异构体到顺式异构体的光转化可以增强其抗肿瘤活性。例如,3-羟基-3'-甲基查耳酮的顺式异构体表现出比其反式对应物更大的抗肿瘤活性。有趣的是,尽管某些查耳酮异构体具有抗肿瘤作用,但在抗肿瘤和抗炎活性之间没有观察到平行关系 (Iwata et al., 1997)。
光异构化和合成应用
已知顺式查耳酮是不稳定的,并且在某些条件下可以转变为反式异构体。它们的光异构化及其环氧化物的稳定性使其成为有机化学中有价值的合成中间体。例如,全 O-取代查耳酮的顺式和反式异构体可以形成稳定的反式环氧化物,这在各种合成途径中很有用 (Ferreira & Roux, 1977)。
量子产率和光化学反应
查耳酮的顺式-反式光异构化的量子产率是波长依赖性的,这是光化学研究中的一个至关重要的方面。顺式到反式的量子产率随不同波长而变化,表明在光化学和材料科学中的潜在应用 (Nicodem & Matos, 1981)。
分子电子性质
顺式查耳酮表现出有趣的分子电子性质,如从头计算所揭示的那样。这些性质影响它们的吸收光谱和电子跃迁,使它们在分子光谱和电子材料领域具有重要意义 (Oumi, Oumi, Maurice, Maurice, Head‐Gordon, & Head‐Gordon, 1999)。
植物中的转录控制
顺式查耳酮在查耳酮合酶(植物中类黄酮生物合成中的关键酶)的转录控制中发挥作用。这个过程受紫外线、机械损伤和病原体攻击等环境压力的影响,突出了顺式元件在植物生物学中的重要性 (Sakuta, 2000)。
属性
CAS 编号 |
614-46-0 |
|---|---|
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC 名称 |
(Z)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- |
InChI 键 |
DQFBYFPFKXHELB-QXMHVHEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
其他 CAS 编号 |
614-46-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1234135.png)


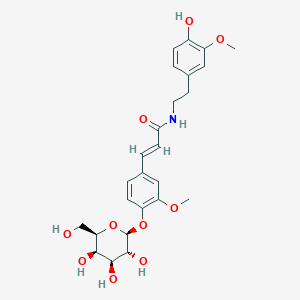

![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
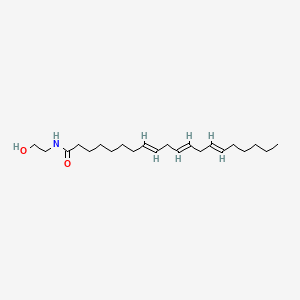
![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)
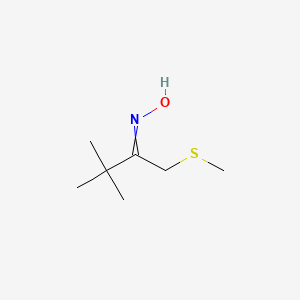

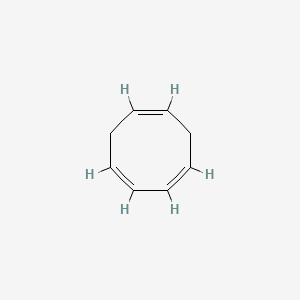
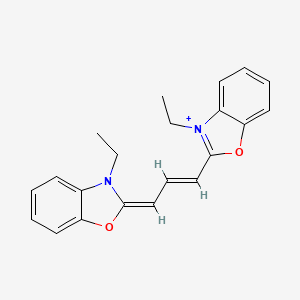
![[(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1234154.png)
